molecular formula C15H13ClN2O3S2 B2915449 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 955221-76-8

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2915449
CAS No.: 955221-76-8
M. Wt: 368.85
InChI Key: QNSWWRHLDNSFAD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a benzothiazole core linked to a p-toluenesulfonamide group. This structure incorporates key pharmacophoric elements that are significant in medicinal chemistry research, particularly in the development of central nervous system (CNS) and anticancer agents. The benzothiazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities . Compounds containing this nucleus, such as Riluzole, are known to possess a phenytoin-like spectrum of anticonvulsant activity . Furthermore, the integration of a sulfonamide group enhances the potential for target binding, as this functional group often acts as a key hydrogen bond acceptor and donor . The specific molecular architecture of this compound, which includes an aromatic lipophilic domain (benzothiazole and benzene rings), an electron donor system (S and N atoms), and a hydrogen bonding domain (sulfonamide group), is characteristic of molecules designed to interact with biological targets in the brain . Research on closely related benzothiazole-sulfonamide hybrids has demonstrated promising anticonvulsant potential in experimental models, such as the maximal electroshock (MES) test . The presence of the sulfonamide group also suggests potential for enzyme inhibition applications, a common mechanism for various therapeutic effects, including anticancer activity . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWWRHLDNSFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

  • Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form 2-chlorobenzothiazole.

  • Methoxylation: The 2-chlorobenzothiazole undergoes methoxylation using methanol in the presence of a base such as potassium carbonate.

  • Sulfonamide Formation: The resulting 7-chloro-4-methoxybenzo[d]thiazol-2-amine is then treated with 4-methylbenzenesulfonyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives at the chloro and methoxy positions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as tuberculosis and cancer. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole Core : The 7-chloro and 4-methoxy substituents likely enhance electronic effects and steric interactions, influencing binding to biological targets.
  • 4-Methylbenzenesulfonamide Group : The methyl group on the benzene ring may modulate lipophilicity and metabolic stability.

Structural Comparison

The target compound shares structural motifs with several sulfonamide derivatives (Table 1). Notable analogs include:

a. N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS 1161343-12-9)
  • Substituents : A 3-chloro-4-methylbenzenesulfonamide group replaces the 4-methylbenzenesulfonamide in the target compound.
b. Anthrax Lethal Factor Inhibitors (Compounds 48–57)
  • Substituents : Variants include 4-fluoro, 4-trifluoromethyl, and 4-chloro-2-fluoro groups on the benzenesulfonamide moiety.
  • Impact : Electron-withdrawing groups like trifluoromethyl enhance metabolic stability but may reduce solubility compared to the target compound’s methyl group .
c. Kinase Inhibitors (Compounds 3–4 from )
  • Compound 3 : Features a carbamoyl bridge between the benzothiazole and sulfonamide.
  • Compound 4 : Includes a 4-propylbenzenesulfonamide group.
  • Impact : The propyl group in Compound 4 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to the target compound’s methyl group .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzothiazole/Sulfonamide) Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound 7-Cl, 4-OMe / 4-Me ~392.85* Not reported Not explicitly stated
N-(Benzo[d]thiazol-2-yl)-3-Cl-4-Me-Bs (CAS 1161343-12-9) None / 3-Cl, 4-Me 338.84 Not reported Synthetic intermediate
Compound 11 () 6-Cl-Benzo[1,3]dioxolyl / 5-Me Not reported 177–180 Not reported
Compound 48 () None / 4-Me Not reported Not reported Anthrax lethal factor inhibitor
Compound 51 () None / 4-CF3 Not reported Not reported Anthrax lethal factor inhibitor
Compound 4 () None / 4-Pr Not reported Not reported Sphingosine kinase inhibitor

*Calculated based on molecular formula C₁₅H₁₃ClN₂O₃S₂.

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 1286703-70-5
  • Molecular Formula : C17H16ClN3O2S
  • Molecular Weight : 351.84 g/mol

Research indicates that this compound exhibits activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting lipoxygenase enzymes, which are involved in inflammatory processes. This suggests a role in anti-inflammatory therapies .
  • Modulation of Receptor Activity : It has been identified as a positive allosteric modulator at the M4 muscarinic receptor, demonstrating an effective leftward shift in the agonist concentration-response curve, indicating enhanced receptor sensitivity .
  • Impact on Secretion Systems : In studies related to bacterial pathogenesis, it was observed that the compound could downregulate secretion systems in pathogenic bacteria, thereby potentially reducing virulence .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies suggest that it possesses significant antibacterial activity, particularly against Gram-negative bacteria. This is crucial for developing new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through its inhibition of lipoxygenase, which is involved in the production of leukotrienes—mediators of inflammation. This mechanism positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Enzymatic Inhibition :
    • A screening assay indicated that derivatives of sulfonamides, including this compound, exhibited varying degrees of lipoxygenase inhibition, with some showing promising activity at concentrations around 50 µM .
  • Muscarinic Receptor Modulation :
    • Research documented the efficacy of this compound as a modulator at the M4 receptor, with an EC50 value reported at 1.3 µM, showcasing its potential for neurological applications .
  • Pathogen Secretion Inhibition :
    • In a study focusing on bacterial type III secretion systems (T3SS), it was found that this compound could significantly inhibit the secretion of virulence factors in pathogenic bacteria, suggesting its potential use in combating bacterial infections .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-negative bacteria
Anti-inflammatoryInhibition of lipoxygenase
Receptor ModulationPositive allosteric modulation at M4 receptor
Secretion InhibitionInhibition of T3SS in pathogenic bacteria

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